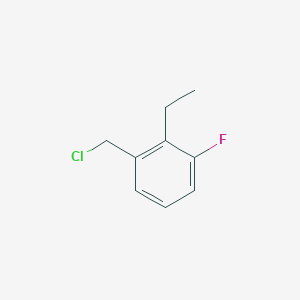

1-(Chloromethyl)-2-ethyl-3-fluorobenzene

Description

1-(Chloromethyl)-2-ethyl-3-fluorobenzene (CAS: Not explicitly provided; molecular formula: C₉H₁₀ClF) is a substituted aromatic compound featuring a chloromethyl (–CH₂Cl), ethyl (–C₂H₅), and fluorine (–F) group on a benzene ring. The compound’s molecular weight is 172.45 g/mol (calculated as C: 108, H: 10, Cl: 35.45, F: 19). Its structure combines electron-withdrawing (fluorine, chloromethyl) and electron-donating (ethyl) substituents, creating unique electronic and steric effects. According to safety data (), it carries hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), with a purity of 95% and room-temperature storage requirements.

Properties

Molecular Formula |

C9H10ClF |

|---|---|

Molecular Weight |

172.63 g/mol |

IUPAC Name |

1-(chloromethyl)-2-ethyl-3-fluorobenzene |

InChI |

InChI=1S/C9H10ClF/c1-2-8-7(6-10)4-3-5-9(8)11/h3-5H,2,6H2,1H3 |

InChI Key |

FLKRJMQQNNWSQR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC=C1F)CCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Chloromethyl)-2-ethyl-3-fluorobenzene typically involves the chloromethylation of 2-ethyl-3-fluorobenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually involve heating the mixture to facilitate the formation of the chloromethyl group.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent quality and yield of the compound. The use of phase transfer catalysts can also enhance the reaction efficiency by facilitating the transfer of reactants between different phases .

Chemical Reactions Analysis

1-(Chloromethyl)-2-ethyl-3-fluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.

Reduction Reactions: The compound can be reduced to remove the chloromethyl group, resulting in the formation of 2-ethyl-3-fluorobenzene.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Chloromethyl)-2-ethyl-3-fluorobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.

Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-ethyl-3-fluorobenzene depends on its specific applicationIn medicinal chemistry, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Chloromethyl-Substituted Benzenes

1-(Chloromethyl)-3,5-dimethylbenzene ()

- Formula : C₉H₁₁Cl

- Key Data :

- ¹H NMR : δ 4.15 ppm (CH₂Cl, singlet); δ 2.04 ppm (benzylic CH₃).

- ¹³C NMR : Chloromethyl carbon at 46.97 ppm.

- Comparison : The absence of fluorine and ethyl groups reduces steric hindrance and electronic effects compared to the target compound.

1-(Chloromethyl)-2-fluorobenzene (, Entry 2123)

- Formula : C₇H₆ClF

- Comparison : Lacks the ethyl group, leading to lower molecular weight (156.59 g/mol vs. 172.45 g/mol) and reduced lipophilicity.

Fluorinated Aromatic Compounds

1-Chloro-2-ethenyl-3-fluorobenzene () Formula: C₈H₆ClF Key Data: Molecular weight 156.59 g/mol; vinyl (–CH=CH₂) group introduces π-bond reactivity.

- Formula : C₇H₅ClO

- Comparison : The aldehyde (–CHO) group is highly electrophilic, unlike the chloromethyl group, which is more stable but still reactive in nucleophilic substitutions.

Physicochemical Properties

Biological Activity

1-(Chloromethyl)-2-ethyl-3-fluorobenzene, a chlorinated and fluorinated aromatic compound, has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chloromethyl group, an ethyl group, and a fluorine atom attached to a benzene ring. Its chemical formula is CHClF, and it has a molecular weight of approximately 178.63 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its antimicrobial properties. The compound's structure suggests potential interactions with biological targets, which are critical for its efficacy.

Antimicrobial Activity

Table 1 summarizes the antimicrobial activity of this compound against various bacterial strains:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Inhibitory | 32 µg/mL |

| Escherichia coli | Moderate Inhibition | 64 µg/mL |

| Candida albicans | Weak Activity | 128 µg/mL |

The mechanism of action for this compound is believed to involve:

- Disruption of Cell Membrane Integrity : The compound may integrate into the lipid bilayer of microbial membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : It may act as an inhibitor for various enzymes involved in metabolic pathways, thereby hindering microbial growth.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity with an MIC of 16 µg/mL. This finding suggests its potential as a lead compound in the development of new antibacterial agents.

Case Study 2: Antifungal Properties

Research conducted on the antifungal properties of the compound indicated that it exhibited moderate activity against Candida species. The study highlighted that structural modifications could enhance its antifungal efficacy, suggesting avenues for further research and optimization.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that:

- The chloromethyl group significantly contributes to the compound's biological activity by enhancing lipophilicity and membrane penetration.

- The presence of the fluorine atom improves binding affinity to target sites due to its electronegative nature.

Q & A

Basic: What are the recommended safety protocols for handling 1-(Chloromethyl)-2-ethyl-3-fluorobenzene in laboratory settings?

Methodological Answer:

- Engineering Controls : Use enclosed systems or local exhaust ventilation to minimize airborne exposure . Safety showers and eyewash stations must be accessible.

- Personal Protective Equipment (PPE) : Wear vapor-resistant respirators, nitrile gloves, chemical-resistant clothing, and safety goggles with face shields when handling .

- Storage : Store in a cool, ventilated area away from incompatible substances (e.g., strong oxidizers). Label containers clearly and ensure secondary containment to manage leaks .

- Training : Conduct hazard communication training, emphasizing emergency response for spills (e.g., using inert absorbents and avoiding ignition sources) .

Basic: What synthetic methodologies are commonly employed to prepare this compound?

Methodological Answer:

- Friedel-Crafts Alkylation : React 2-ethyl-3-fluorobenzene with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like AlCl₃. Monitor regioselectivity due to the electron-withdrawing fluorine substituent .

- Nucleophilic Substitution : Start with 2-ethyl-3-fluoro-benzyl alcohol and treat with thionyl chloride (SOCl₂) or PCl₃ to introduce the chloromethyl group. Optimize reaction temperature (40–60°C) to minimize side products .

- Purification : Use fractional distillation (bp range: ~150–180°C, estimated based on analogs ) or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Basic: How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- GC-MS : Analyze volatility and fragmentation patterns. Compare retention times with known halogenated aromatic standards (e.g., 1-chloro-4-fluorobenzene ).

- NMR Spectroscopy :

- Elemental Analysis : Verify C/H/Cl/F ratios (theoretical molecular formula: C₉H₁₀ClF).

Advanced: How do steric and electronic effects influence the regioselectivity of reactions involving this compound?

Methodological Answer:

- Steric Effects : The ethyl group at position 2 hinders electrophilic attack at adjacent positions, directing reactions to the less hindered meta or para positions relative to the chloromethyl group .

- Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the ring, favoring nucleophilic substitution at the chloromethyl site over electrophilic aromatic substitution. Computational modeling (DFT) can predict charge distribution and reactive sites .

- Experimental Validation : Perform competitive reactions with model substrates (e.g., monosubstituted analogs) to isolate steric vs. electronic contributions .

Advanced: What analytical strategies are effective in identifying byproducts from the synthesis of this compound?

Methodological Answer:

- GC-MS with Derivatization : Convert polar byproducts (e.g., benzyl alcohols) to volatile derivatives (e.g., trimethylsilyl ethers) for detection .

- HPLC-UV/IR : Separate non-volatile impurities using reverse-phase C18 columns (acetonitrile/water mobile phase). Monitor absorbance at 254 nm for aromatic systems .

- ²⁹F NMR : Detect fluorinated impurities (e.g., defluorination products) with high sensitivity. Reference shifts: δ -110 to -120 ppm for aromatic fluorine .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states for substitution reactions (e.g., SN2 at the chloromethyl group). Calculate activation energies to predict reaction feasibility .

- Molecular Dynamics (MD) Simulations : Study solvent effects (e.g., polar aprotic vs. protic) on reaction pathways. Compare simulated free-energy profiles with experimental kinetics .

- Docking Studies : For biological applications, model interactions with enzymes or receptors to design targeted derivatives .

Advanced: What are the challenges in scaling up the synthesis of this compound for research applications?

Methodological Answer:

- Heat Management : Exothermic reactions (e.g., chlorination) require jacketed reactors with precise temperature control to avoid runaway conditions .

- Byproduct Mitigation : Implement inline IR spectroscopy to monitor reaction progress and adjust reagent stoichiometry dynamically .

- Safety at Scale : Use explosion-proof equipment and conduct hazard operability (HAZOP) studies for large-scale handling of volatile intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.